1-(4-Chlorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone
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Overview
Description
1-(4-Chlorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone typically involves the reaction of 1-(4-chlorophenyl)ethanone with 2,4,6-trichlorophenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction can be represented as follows:
1-(4-Chlorophenyl)ethanone+2,4,6-Trichlorophenylhydrazine→1-(4-Chlorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-Chlorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chlorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It may be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the biological system it is introduced into. The pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
1-(4-Chlorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone can be compared with other similar compounds such as:
- 1-(4-Chlorophenyl)ethanone (2,4-dichlorophenyl)hydrazone
- 1-(4-Chlorophenyl)ethanone (2,4,6-trihydroxyphenyl)hydrazone
- 1-(4-Chlorophenyl)ethanone (4-nitrophenyl)hydrazone
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and applications
Properties
IUPAC Name |
2,4,6-trichloro-N-[(E)-1-(4-chlorophenyl)ethylideneamino]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl4N2/c1-8(9-2-4-10(15)5-3-9)19-20-14-12(17)6-11(16)7-13(14)18/h2-7,20H,1H3/b19-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTOBYSEJRIWBH-UFWORHAWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1Cl)Cl)Cl)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=C(C=C(C=C1Cl)Cl)Cl)/C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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